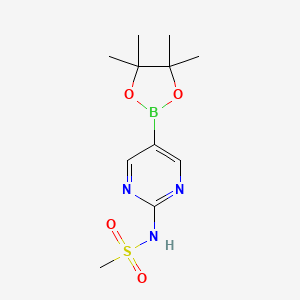

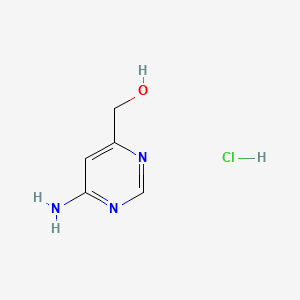

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-HIV Integrase Evaluation

4-Oxo-4H-quinolizine-3-carboxylic acid derivatives have been designed and synthesized for possible HIV integrase inhibitory activity . These compounds have been found to have high selectivity and binding ability to Mg(II), which is crucial in the replication of the life cycle for the HIV virus .

Antifungal Activity

Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, have been reported to show significant antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Quinazoline derivatives have also been found to exhibit anticancer activity . This suggests that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could potentially be used in the development of new anticancer therapies.

Anti-inflammatory Activity

Another important application of quinazoline derivatives is their anti-inflammatory activity . This means that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could potentially be used in the treatment of inflammatory diseases.

Antibacterial Activity

Quinazoline derivatives have been found to show antibacterial activity . This suggests that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could be used in the development of new antibacterial drugs.

Antioxidant Activity

Quinazoline derivatives have been reported to show antioxidant activity . This means that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could potentially be used as an antioxidant.

Glycogen Synthase Kinase (GSK-3) Inhibitors

Certain synthesized compounds related to 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid have been found to be potent glycogen synthase kinase (GSK-3) inhibitors . This suggests potential applications in the treatment of diseases related to glycogen synthase kinase.

Antidiabetic Activity

Due to their potential as GSK-3 inhibitors, quinazoline derivatives could also have applications in the treatment of diabetes .

Mecanismo De Acción

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid inhibits the activity of b-raf and is active against mutant melanoma cells . It’s pharmacokinetic properties are determined by its physicochemical profile, which includes molecular weight, lipophilicity, and logP value . These characteristics allow it to diffuse across cell membranes through passive transport mechanisms .

Direcciones Futuras

Propiedades

IUPAC Name |

4-oxo-3H-quinazoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRVSIMAIQEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659436 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid | |

CAS RN |

19181-77-2 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)

![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)

![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)